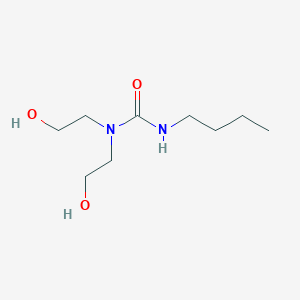

N'-butyl-N,N-bis(2-hydroxyethyl)urea

Description

N,N-Bis(2-hydroxyethyl)urea (CAS 23270-55-5) is a urea derivative with two 2-hydroxyethyl groups attached to the nitrogen atoms. Its molecular formula is C₅H₁₂N₂O₃, and it has a molecular weight of 148.16 g/mol . This compound is characterized by its polar hydroxyl groups, which enhance solubility in water and organic solvents, making it valuable in polymer chemistry, pharmaceuticals, and surface coatings. It is widely used as a crosslinking agent due to its ability to form hydrogen bonds and stabilize molecular networks .

Properties

Molecular Formula |

C9H20N2O3 |

|---|---|

Molecular Weight |

204.27 g/mol |

IUPAC Name |

3-butyl-1,1-bis(2-hydroxyethyl)urea |

InChI |

InChI=1S/C9H20N2O3/c1-2-3-4-10-9(14)11(5-7-12)6-8-13/h12-13H,2-8H2,1H3,(H,10,14) |

InChI Key |

QFGFSRBQRAJVJS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)N(CCO)CCO |

Origin of Product |

United States |

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

N'-butyl-N,N-bis(2-hydroxyethyl)urea exhibits potential as a pharmacological agent due to its ability to modulate biological activities. Its structure allows for interaction with various biological targets, making it a candidate for drug development.

- Anticancer Activity : Preliminary studies indicate that derivatives of urea compounds, including this compound, can induce apoptosis in cancer cells. For instance, research has shown that urea derivatives can inhibit tumor growth by affecting cell cycle regulation and promoting programmed cell death through caspase activation pathways .

- Antimicrobial Properties : The compound has demonstrated effectiveness against several microbial strains. In vitro studies have reported significant inhibition of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

2. Material Science

The unique properties of this compound make it suitable for applications in material science, particularly in the development of polymers and coatings.

- Polymer Synthesis : The compound can be utilized as a crosslinking agent in the synthesis of polymeric materials. Its ability to form hydrogen bonds enhances the mechanical properties of the resulting materials, making them more durable and resistant to degradation .

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis in cancer cells | |

| Antimicrobial | Inhibition of microbial growth | |

| Polymerization | Enhanced mechanical properties in polymer matrices |

Case Studies

Case Study 1: Anticancer Mechanism

In a controlled laboratory setting, this compound was tested against various cancer cell lines. The results indicated that the compound could induce cell cycle arrest and apoptosis through the activation of specific signaling pathways. This suggests its potential role as a lead compound for developing new anticancer therapies.

Case Study 2: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial properties of this compound alongside other urea derivatives. The findings highlighted its significant inhibition against multiple microbial strains, indicating its potential application in treating infections.

Comparison with Similar Compounds

N,N-Bis(2-hydroxyethyl)-N',N'-dimethylurea (CAS 885024-91-9)

- Molecular Formula : C₇H₁₆N₂O₃

- Molecular Weight : 176.21 g/mol

- Key Differences :

N,N'-Methylenebis(urea) (CAS 13547-17-6)

- Molecular Formula : C₃H₈N₄O₂

- Molecular Weight : 132.12 g/mol

- Key Differences: Contains a methylene bridge (-CH₂-) between urea groups, enhancing rigidity but reducing flexibility in crosslinked polymers. Limited toxicological data available; its safety profile is less understood compared to hydroxyethyl-substituted ureas .

3-[2-[Bis(2-hydroxyethyl)carbamoylamino]ethyl]-1,1-bis(2-hydroxyethyl)urea (CAS 110139-77-0)

- Molecular Formula : C₁₀H₂₂N₄O₅

- Molecular Weight : 278.31 g/mol

- Key Differences :

Performance and Application Comparisons

Crosslinking Efficiency in Polymers

| Compound | Crosslinking Efficiency (% Insolubles) | Application Example |

|---|---|---|

| N,N-Bis(2-hydroxyethyl)urea | 100% | Poly(acrylic acid) networks |

| Tris(2-hydroxyethyl)urea | 85% | Water-resistant coatings |

| Tetrakis(2-hydroxyethyl)urea | 47% | Low-density gels |

| N,N'-Bis(3-hydroxypropyl)urea | 74% | Flexible elastomers |

Findings : N,N-Bis(2-hydroxyethyl)urea outperforms other hydroxyalkyl ureas in crosslinking poly(acrylic acid), achieving complete insolubility due to optimal hydrogen-bonding capacity .

Environmental and Toxicological Profiles

- N,N-Bis(2-hydroxyethyl)urea: Lower acute toxicity compared to quaternary ammonium salts (e.g., DTAB) due to reduced cationic charge density .

- N,N'-Methylenebis(urea): Limited toxicological data; requires caution in industrial handling .

Surface Activity and Solubility

Q & A

Q. What are the common synthetic routes for preparing N'-butyl-N,N-bis(2-hydroxyethyl)urea, and how can reaction conditions be optimized for purity?

- Methodological Answer : this compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting urea derivatives with butylamine and ethanolamine under controlled stoichiometry. Optimization includes:

- Temperature control (60–80°C) to avoid side reactions like over-alkylation .

- Solvent selection (e.g., ethanol or tetrahydrofuran) to enhance solubility and reaction kinetics.

- Purification via column chromatography (silica gel, methanol/dichloromethane eluent) or recrystallization to isolate the product .

- Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (C18 column, UV detection at 254 nm) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR : Identify hydroxyl (3200–3500 cm⁻¹), carbonyl (1640–1680 cm⁻¹), and C-N stretches (1250–1350 cm⁻¹) .

- NMR : ¹H NMR (DMSO-d6) resolves ethylene glycol protons (δ 3.4–3.6 ppm) and butyl chain protons (δ 0.8–1.5 ppm). ¹³C NMR confirms urea carbonyl (δ 158–162 ppm) .

- HPLC : Use a reversed-phase C18 column with a mobile phase of acetonitrile/water (70:30) for retention time consistency .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

- Methodological Answer :

- Solubility : Perform gravimetric analysis in solvents (e.g., water, DMSO, ethanol) at 25°C. Use dynamic light scattering (DLS) to detect aggregation in aqueous media .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Avoid prolonged exposure to light or acidic/basic conditions .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators if aerosolization occurs .

- Ventilation : Work in a fume hood to minimize inhalation risks.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. What are the thermal degradation pathways of this compound, and how can degradation products be identified?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Heat at 10°C/min under nitrogen to determine decomposition onset (~200–250°C) .

- GC-MS : Identify volatile degradation products (e.g., ethylene oxide, butylamine) using a DB-5MS column and electron ionization .

- Mechanistic Insight : Hydroxyl groups may facilitate intramolecular cyclization or hydrolysis under heat, forming urea or oxazolidinone derivatives .

Q. How does the molecular structure of this compound influence its hydrogen-bonding capacity and supramolecular assembly?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal packing motifs (e.g., H-bonding between urea carbonyl and hydroxyl groups) .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict intermolecular interactions .

- Experimental Correlation : Compare experimental IR spectra with computational vibrational modes to validate H-bond networks .

Q. How can researchers resolve contradictions in reported solubility or reactivity data for this compound?

- Methodological Answer :

- Cross-Validation : Replicate studies using standardized solvents (e.g., USP-grade water) and controlled humidity .

- Advanced Analytics : Use differential scanning calorimetry (DSC) to detect polymorphic forms affecting solubility .

- Statistical Analysis : Apply Design of Experiments (DoE) to isolate variables (e.g., pH, temperature) influencing reactivity .

Q. What strategies are effective for studying the environmental impact or biodegradation of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.